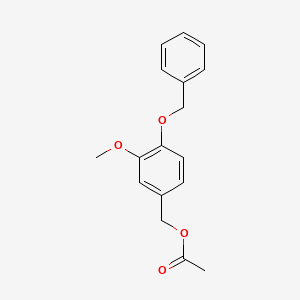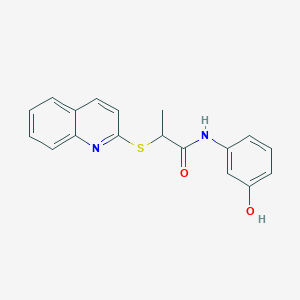![molecular formula C19H23FN2O3 B4989714 N-[1-(2-fluorobenzyl)-3-piperidinyl]-5-(methoxymethyl)-2-furamide](/img/structure/B4989714.png)
N-[1-(2-fluorobenzyl)-3-piperidinyl]-5-(methoxymethyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-fluorobenzyl)-3-piperidinyl]-5-(methoxymethyl)-2-furamide, also known as FUB-PB-22, is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is a member of the indole-3-carboxamide family and has been identified as a potent agonist of the CB1 and CB2 receptors.
Mecanismo De Acción
N-[1-(2-fluorobenzyl)-3-piperidinyl]-5-(methoxymethyl)-2-furamide acts as a potent agonist of the CB1 and CB2 receptors, which are located in the central nervous system and immune system, respectively. The activation of these receptors leads to the release of various neurotransmitters and cytokines, which play a crucial role in the regulation of pain, inflammation, and immune response.
Biochemical and Physiological Effects:
The activation of the CB1 and CB2 receptors by N-[1-(2-fluorobenzyl)-3-piperidinyl]-5-(methoxymethyl)-2-furamide leads to a range of biochemical and physiological effects, including the inhibition of pain signaling pathways, the modulation of neuronal activity, and the regulation of immune response. The compound has also been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2-fluorobenzyl)-3-piperidinyl]-5-(methoxymethyl)-2-furamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the CB1 and CB2 receptors, as well as its ability to induce a range of biochemical and physiological effects. However, the compound also has several limitations, including its potential for abuse and dependence, as well as its potential for adverse side effects.
Direcciones Futuras
There are several future directions for research on N-[1-(2-fluorobenzyl)-3-piperidinyl]-5-(methoxymethyl)-2-furamide, including the development of novel synthetic analogs with improved pharmacological properties, the investigation of the compound's potential use in the treatment of various medical conditions, and the elucidation of its mechanism of action at the molecular level. Additionally, the potential for N-[1-(2-fluorobenzyl)-3-piperidinyl]-5-(methoxymethyl)-2-furamide to be used as a tool for studying the endocannabinoid system and its role in various physiological processes warrants further investigation.
Métodos De Síntesis
The synthesis of N-[1-(2-fluorobenzyl)-3-piperidinyl]-5-(methoxymethyl)-2-furamide involves the reaction of 2-fluorobenzyl chloride with piperidine in the presence of a base catalyst. The resulting intermediate is then reacted with 5-(methoxymethyl)furan-2-carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
N-[1-(2-fluorobenzyl)-3-piperidinyl]-5-(methoxymethyl)-2-furamide has been studied extensively for its potential use in the treatment of various medical conditions, including chronic pain, epilepsy, and anxiety disorders. The compound has also been investigated for its potential use as a therapeutic agent in the treatment of cancer.
Propiedades
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-5-(methoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3/c1-24-13-16-8-9-18(25-16)19(23)21-15-6-4-10-22(12-15)11-14-5-2-3-7-17(14)20/h2-3,5,7-9,15H,4,6,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAJWRKJSRDMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)NC2CCCN(C2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-fluorobenzyl)-3-piperidinyl]-5-(methoxymethyl)-2-furamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4989633.png)

![dimethyl 4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibenzoate](/img/structure/B4989642.png)

![4-{5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B4989678.png)
![N-methyl-1-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-N-(5-quinolinylmethyl)methanamine](/img/structure/B4989701.png)
![diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4989709.png)
![2-(4-(2,4-dimethylphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4989711.png)
![2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate](/img/structure/B4989719.png)
![11-(5-hydroxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4989721.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4989726.png)


![4-{3-[(4-bromobenzyl)amino]butyl}phenol](/img/structure/B4989739.png)